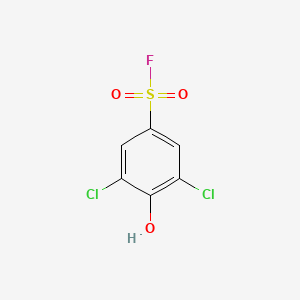

3,5-Dichloro-4-hydroxybenzenesulfonyl fluoride

Description

Contextualization within Halogenated Benzenesulfonyl Fluorides and Electrophilic Reagents

Halogenated benzenesulfonyl fluorides are a class of organic compounds characterized by a benzene (B151609) ring substituted with one or more halogen atoms and a sulfonyl fluoride (B91410) group (-SO₂F). These compounds are notable for their role as electrophilic reagents. The strong electron-withdrawing nature of the sulfonyl fluoride group, compounded by the presence of halogen substituents, renders the sulfur atom highly electrophilic and susceptible to nucleophilic attack. This reactivity is central to their application in synthesis.

3,5-Dichloro-4-hydroxybenzenesulfonyl fluoride is a prime example of this class. The two chlorine atoms and the sulfonyl fluoride group significantly decrease the electron density of the benzene ring, enhancing the electrophilicity of the sulfur atom. The hydroxyl group, while being an activating group, can also participate in reactions, potentially acting as a directing group or a site for further functionalization. The interplay of these substituents dictates the compound's reactivity and potential applications.

Historical Development and Evolution of Sulfonyl Fluoride Chemistry in Academic Disciplines

The chemistry of sulfonyl fluorides is not a recent development, with initial studies dating back to the early 20th century. For a long time, their application was overshadowed by the more reactive sulfonyl chlorides. However, the inherent stability of the sulfur-fluorine bond, which makes sulfonyl fluorides resistant to hydrolysis and reduction, has led to a resurgence of interest in these compounds. mdpi.com

A pivotal moment in the evolution of sulfonyl fluoride chemistry was the advent of "click chemistry," a concept introduced by K. Barry Sharpless. More specifically, the development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has positioned sulfonyl fluorides as powerful connectors for creating robust molecular linkages. nih.govacs.org This has opened up new avenues for their use in drug discovery, materials science, and chemical biology. researchgate.netccspublishing.org.cn

Significance and Emerging Research Trajectories for Arylsulfonyl Fluorides

Arylsulfonyl fluorides are now recognized as versatile building blocks in organic synthesis. Their unique reactivity profile allows for selective reactions with nucleophiles, making them valuable reagents for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds. mdpi.comthieme-connect.com

Emerging research is focused on expanding the scope of SuFEx chemistry, developing novel catalytic systems for the activation of the S-F bond, and exploring the applications of sulfonyl fluorides as covalent probes for studying biological systems. ccspublishing.org.cnnih.gov The stability of the sulfonyl fluoride moiety under physiological conditions, coupled with its ability to react with specific amino acid residues, makes it an attractive "warhead" for designing targeted covalent inhibitors. researchgate.net Furthermore, the incorporation of arylsulfonyl fluorides into polymers and materials is an active area of investigation, with the potential to create novel materials with unique properties. mdpi.com

Scope and Academic Research Objectives

This article aims to provide a comprehensive overview of this compound within the framework of its chemical class. Due to the limited availability of direct research on this specific compound, the objectives are:

To contextualize its properties and potential reactivity based on the known chemistry of halogenated and hydroxy-substituted benzenesulfonyl fluorides.

To explore potential synthetic routes by analogy to similar compounds.

To highlight its potential applications in areas such as SuFEx chemistry and as an electrophilic reagent.

To underscore the need for further research to fully elucidate the chemical profile of this intriguing molecule.

| Property | Value for 4-Hydroxybenzenesulfonyl fluoride |

| CAS Number | 368-87-6 chemscene.com |

| Molecular Formula | C₆H₅FO₃S chemscene.com |

| Molecular Weight | 176.17 g/mol chemscene.com |

| Appearance | Solid chemscene.com |

| Purity | ≥97% chemscene.com |

It is important to note that the properties of this compound would be expected to differ significantly due to the presence of the two chlorine atoms. For instance, the molecular weight would be higher, and the electronic properties of the aromatic ring would be substantially altered.

The corresponding sulfonyl chloride, 3,5-Dichloro-4-hydroxybenzenesulfonyl chloride, is a known compound with CAS number 13432-81-0. p212121.com Its existence suggests that the synthesis of the fluoride analogue should be feasible, likely through a halogen exchange reaction.

| Compound Name | CAS Number |

| 3,5-Dichloro-4-hydroxybenzenesulfonyl chloride | 13432-81-0 p212121.com |

| 3,5-dichloro-2-hydroxybenzenesulfonyl fluoride | 22243-89-6 ncats.ioguidechem.com |

| 4-Hydroxybenzenesulfonyl fluoride | 368-87-6 chemscene.com |

Further investigation into the synthesis and reactivity of this compound is warranted to fully understand its potential contributions to the field of chemical synthesis.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-4-hydroxybenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2FO3S/c7-4-1-3(13(9,11)12)2-5(8)6(4)10/h1-2,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTLHQLIPESCKIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)S(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2FO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00307728 | |

| Record name | 3,5-dichloro-4-hydroxybenzenesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00307728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13432-83-2 | |

| Record name | NSC194828 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194828 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-dichloro-4-hydroxybenzenesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00307728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 3,5 Dichloro 4 Hydroxybenzenesulfonyl Fluoride

Established Synthetic Routes to 3,5-Dichloro-4-hydroxybenzenesulfonyl Fluoride (B91410)

The construction of the 3,5-dichloro-4-hydroxybenzenesulfonyl fluoride framework can be achieved through several strategic approaches, each with its own set of advantages and challenges. These routes primarily involve the introduction of the sulfonyl fluoride moiety onto a pre-functionalized aromatic ring.

Halosulfonation and Subsequent Fluorination Strategies

A traditional and widely applicable method for the synthesis of aryl sulfonyl fluorides begins with the halosulfonation of an aromatic precursor, followed by a halogen exchange reaction. mdpi.com In the context of this compound, the synthesis would commence with the chlorosulfonation of 2,6-dichlorophenol. This electrophilic aromatic substitution reaction introduces a sulfonyl chloride group (-SO₂Cl) onto the benzene (B151609) ring, ortho and para to the hydroxyl group. Given the directing effects of the hydroxyl and chloro substituents, the sulfonation is expected to occur at the 4-position.

The resulting intermediate, 3,5-dichloro-4-hydroxybenzenesulfonyl chloride, is then subjected to a nucleophilic fluorination step to replace the chlorine atom of the sulfonyl chloride group with fluorine. mdpi.com This halogen exchange is typically accomplished using a fluoride salt, such as potassium fluoride (KF) or potassium bifluoride (KHF₂). mdpi.comresearchgate.net The efficacy of this conversion can be enhanced by the use of phase-transfer catalysts, such as 18-crown-6 (B118740) ether, which improve the solubility and reactivity of the fluoride salt in organic solvents like acetonitrile (B52724). mdpi.com

Table 1: Reagents for Halogen Exchange in Sulfonyl Fluoride Synthesis

| Fluorinating Agent | Catalyst/Additive | Solvent | Reference |

| Potassium Fluoride (KF) | 18-crown-6 ether | Acetonitrile | mdpi.com |

| Potassium Bifluoride (KHF₂) | None | Biphasic (water/acetone) | researchgate.net |

| Potassium Fluoride (KF) | Tetrabutylammonium Bromide (TBAB) | Acetonitrile | mdpi.com |

Photo/Electrocatalytic Approaches for Sulfonyl Fluoride Synthesis

Modern synthetic chemistry has seen the emergence of photo- and electrocatalytic methods for the formation of sulfonyl fluorides, offering milder reaction conditions and alternative reactivity pathways. researchgate.netnih.govnih.govacs.org These techniques often involve the generation of radical intermediates.

Photocatalytic methods can be employed for the synthesis of aryl sulfonyl fluorides from various precursors, such as aryl diazonium salts. researchgate.netresearchgate.net For the synthesis of our target molecule, a hypothetical photocatalytic route could involve the diazotization of a corresponding aniline (B41778) derivative, followed by a photocatalyst-mediated reaction with a sulfur dioxide surrogate (like DABSO) and a fluorine source. researchgate.net Visible-light-mediated processes, often employing ruthenium or iridium-based photocatalysts, can facilitate these transformations under mild conditions. researchgate.netnih.gov

Electrochemical synthesis provides another powerful tool for the formation of sulfonyl fluorides. nih.govnih.govacs.org These methods can utilize thiols or disulfides as starting materials, which are electrochemically oxidized in the presence of a fluoride source, such as potassium fluoride. nih.govnih.govacs.org An electrochemical approach to this compound could potentially start from 3,5-dichloro-4-hydroxythiophenol. This method is advantageous as it avoids the use of harsh chemical oxidants. nih.govnih.gov The reaction typically proceeds in an undivided cell with graphite (B72142) and stainless-steel electrodes. mdpi.com

One-Pot and Multicomponent Synthetic Protocols

To enhance synthetic efficiency and reduce waste, one-pot and multicomponent reactions are increasingly favored. mdpi.comresearchgate.netrsc.org These strategies combine multiple reaction steps into a single operation without the isolation of intermediates.

A one-pot synthesis of this compound could be envisioned starting from 2,6-dichlorophenol. This would involve an initial halosulfonation reaction, followed by the direct addition of a fluorinating agent to the reaction mixture to perform the halogen exchange in situ. mdpi.com Another one-pot approach could involve a palladium-catalyzed coupling of an aryl bromide or iodide with a sulfur dioxide surrogate and an electrophilic fluorine source. researchgate.netnih.govresearchgate.net

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, offer a highly convergent approach. mdpi.com While a specific MCR for this compound is not prominently described, general MCRs for aryl sulfonyl fluorides have been developed, for instance, involving the in-situ generation of arynes which then react with a sulfur dioxide source and other components. mdpi.com

Chemical Transformations of Phenolic and Halogenated Moieties within the Framework

The this compound molecule possesses several reactive sites that can be further functionalized. The phenolic hydroxyl group can undergo O-alkylation or O-acylation under standard conditions. The aromatic ring itself can potentially undergo further electrophilic substitution, although the existing electron-withdrawing groups (sulfonyl fluoride and chlorines) would render it less reactive.

The chlorine atoms on the aromatic ring could be susceptible to nucleophilic aromatic substitution (SNAAr) under forcing conditions, allowing for their replacement with other functional groups. However, the presence of the strongly deactivating sulfonyl fluoride group would make such reactions challenging.

Optimization of Reaction Conditions for Enhanced Selectivity and Yields in Research Synthesis

Optimizing the synthesis of this compound is crucial for maximizing yield and purity. In the halosulfonation step, the choice of sulfonating agent (e.g., chlorosulfonic acid or sulfur trioxide), reaction temperature, and solvent can significantly influence the regioselectivity and prevent side reactions such as polysulfonation or degradation of the starting material. nih.govquora.com For phenol (B47542) sulfonation, temperature is a key factor in determining the ortho-to-para product ratio. quora.commlsu.ac.in

For the subsequent fluorination, the choice of fluoride source, the presence and type of catalyst, the solvent, and the reaction temperature are all critical parameters. For instance, the use of crown ethers can significantly accelerate the rate of fluorination by sequestering the potassium cation and liberating a more "naked" and nucleophilic fluoride anion. mdpi.com The reaction conditions for the fluorination of various chlorobenzenesulfonyl chlorides have been studied, with solvents like sulfolane (B150427) and acetonitrile being commonly employed at elevated temperatures. google.comgoogle.com

Table 2: Factors Influencing Sulfonation of Phenols

| Factor | Effect on Reaction | Reference |

| Temperature | Influences ortho/para isomer ratio | quora.commlsu.ac.in |

| Sulfonating Agent | Affects reactivity and side products | nih.gov |

| Solvent | Can influence reaction rate and selectivity | dntb.gov.ua |

Green Chemistry Principles in the Preparation of Sulfonyl Fluoride Derivatives

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of sulfonyl fluorides, several green approaches are being explored. researchgate.neteurekalert.orgsciencedaily.com The use of water as a solvent, where possible, is a key aspect of green chemistry. researchgate.net Recent methods for the synthesis of sulfonyl chlorides and bromides from thiols and disulfides have utilized water as the solvent with oxone as a green oxidant.

Furthermore, the development of catalytic methods, such as photo- and electrocatalysis, reduces the need for stoichiometric reagents and often allows for milder reaction conditions, contributing to a more sustainable process. nih.govnih.govresearchgate.net The use of safer and more abundant starting materials is another important consideration. For instance, developing synthetic routes from readily available phenols and aryl halides is preferred over using less stable or more hazardous precursors. mdpi.com The ideal green synthesis would involve a one-pot procedure with high atom economy, using non-toxic reagents and solvents, and minimizing waste generation. eurekalert.orgsciencedaily.com

Chemical Reactivity and Mechanistic Investigations of 3,5 Dichloro 4 Hydroxybenzenesulfonyl Fluoride

Electrophilic Reactivity of the Sulfonyl Fluoride (B91410) Group

The sulfonyl fluoride (-SO₂F) moiety is the primary center of electrophilic reactivity in 3,5-dichloro-4-hydroxybenzenesulfonyl fluoride. The strong electron-withdrawing nature of the two chlorine atoms and the sulfonyl group itself renders the sulfur atom highly susceptible to nucleophilic attack. This inherent reactivity is central to its utility in chemical synthesis.

Nucleophilic Substitution Mechanisms and Reaction Kinetics

The reaction of this compound with nucleophiles predominantly proceeds through a nucleophilic substitution mechanism at the sulfur atom. This process involves the displacement of the fluoride ion by an incoming nucleophile. The stability of the S-F bond, which is greater than that of other sulfonyl halides, often necessitates specific conditions or catalysis to facilitate the reaction. bldpharm.com

The kinetics of these substitution reactions are influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of catalysts. Generally, stronger nucleophiles will react more readily. The reaction can proceed through a concerted one-step displacement or a two-stage mechanism. semanticscholar.org Computational studies on related sulfonyl fluorides have shown that the energy barrier for nucleophilic attack can be influenced by the solvent environment. mdpi.com For instance, in the gas phase, the free energy barrier for fluoride exchange in benzenesulfonyl fluoride is significantly lower than in a solvent like acetonitrile (B52724), highlighting the role of solvent polarity in stabilizing intermediates and transition states. mdpi.com

Regioselectivity and Stereoselectivity in Complex Chemical Systems

In molecules containing multiple potential reaction sites, the regioselectivity of the reaction with this compound is of paramount importance. The sulfonyl fluoride group's reactivity allows for selective targeting, even in the presence of other electrophilic centers. The electron-withdrawing substituents on the aromatic ring enhance the electrophilicity of the sulfur atom, directing nucleophilic attack to this site.

While the sulfonyl fluoride group itself is achiral, its reactions with chiral nucleophiles can lead to the formation of diastereomeric products. The stereoselectivity of such reactions would be dictated by the steric and electronic properties of both the sulfonyl fluoride and the incoming nucleophile. However, specific studies detailing the stereoselectivity of this compound in complex systems are not extensively documented in the provided search results.

Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry transformation, and compounds like this compound are key players in this field. nih.gov SuFEx chemistry relies on the robust yet selectively reactive nature of the S(VI)-F bond. nih.gov

Fundamental Principles of SuFEx Ligation

SuFEx chemistry is founded on the principle of forming strong, stable covalent bonds by reacting a sulfonyl fluoride with a nucleophile, typically a silylated phenol (B47542) or alcohol. chemrxiv.orgresearchgate.net The reaction is often catalyzed by bases such as 2-tert-butyl-1,1,3,3-tetramethylguanidine (B31305) (BTMG) or 1,8-diazabicycloundec-7-ene (DBU). chemrxiv.org A key feature of SuFEx is the thermodynamic driving force provided by the formation of a stable silicon-fluoride bond when using silylated nucleophiles. chemrxiv.org This drives the reaction to completion and often results in high yields. chemrxiv.org The process is highly efficient and orthogonal to many other functional groups, making it a "click" reaction. bldpharm.comnih.gov

The stability of the fluoride ion as a leaving group is a critical aspect of SuFEx. In aqueous environments, the fluoride ion can be stabilized through hydrogen bonding. bldpharm.com In non-aqueous media, additives like hexamethyldisilazane (B44280) (HMDS) can act as fluoride scavengers, forming stable Si-F bonds and preventing the reverse reaction. chemrxiv.org

Applications of SuFEx in Modular Chemical Assembly

The modular nature of SuFEx chemistry allows for the rapid and efficient assembly of complex molecules from simpler building blocks. nih.govresearchgate.net This has significant implications for drug discovery, materials science, and chemical biology. nih.gov By using bifunctional or multifunctional SuFEx hubs, intricate three-dimensional structures can be constructed. nih.gov

For example, SuFEx has been successfully employed in the solid-phase synthesis of compound libraries for biological screening. nih.govchemrxiv.org This approach allows for the generation of a diverse range of molecules with potential therapeutic applications, such as histone deacetylase (HDAC) inhibitors. nih.govchemrxiv.org The reliability and broad functional group tolerance of the SuFEx reaction make it well-suited for such high-throughput synthetic endeavors. chemrxiv.org The development of "accelerated SuFEx" (ASCC) further enhances its utility by enabling the direct use of alcohols, circumventing the need for pre-silylation and often proceeding within minutes with low catalyst loadings. chemrxiv.orgresearchgate.net

Table 1: Comparison of Catalysts in SuFEx Reactions

| Catalyst | Typical Loading (mol%) | Key Features | Reference |

|---|---|---|---|

| DBU | 10–30 | Commonly used, effective catalyst. | chemrxiv.org |

Reactivity with Biological Nucleophiles in Chemical Biology (Molecular Interaction Level)

The unique reactivity profile of sulfonyl fluorides, including this compound, makes them valuable tools in chemical biology. claremont.edu Their stability under physiological conditions, coupled with their ability to react with specific biological nucleophiles, allows for their use as covalent probes to study protein function. claremont.edu

The sulfonyl fluoride group can react with nucleophilic amino acid residues within proteins, such as serine, threonine, tyrosine, lysine, and histidine. This covalent modification can be used to label proteins for identification and functional characterization. The selectivity of this labeling is dependent on both the intrinsic reactivity of the sulfonyl fluoride and the specific microenvironment of the nucleophilic residue within the protein's binding pocket. claremont.edu Aryl sulfonyl fluorides have been particularly useful in the functional annotation of proteins, a major challenge in biochemistry. claremont.edu

The reactivity of this compound with these biological nucleophiles would be modulated by the electronic effects of the chloro and hydroxyl substituents on the benzene (B151609) ring. These substituents can influence the electrophilicity of the sulfur atom and potentially participate in interactions within the protein's active site, thereby affecting the selectivity and rate of the covalent modification.

Covalent Adduct Formation with Amino Acid Residues (Serine, Threonine, Tyrosine, Lysine, Histidine)

No specific data on the covalent adduct formation between this compound and the amino acid residues serine, threonine, tyrosine, lysine, or histidine could be retrieved from the search results.

Irreversible Enzyme Inactivation Mechanisms (Molecular Level)

Detailed molecular-level mechanisms of irreversible enzyme inactivation by this compound are not described in the available literature.

To provide a scientifically accurate and authoritative article, information must be based on direct research into the compound . As such, it is not possible to generate the requested content at this time.

Advanced Applications in Academic Chemical and Chemical Biology Research

3,5-Dichloro-4-hydroxybenzenesulfonyl Fluoride (B91410) as a Covalent Probe in Chemical Biology

Aryl sulfonyl fluorides are a class of "privileged" electrophiles in chemical biology, valued for their optimal balance of stability in aqueous environments and reactivity toward nucleophilic amino acid residues within proteins. This characteristic allows for the design of highly specific covalent probes to investigate protein function and identify new therapeutic targets.

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy that utilizes reactive chemical probes to assess the functional state of enzymes in complex biological systems. Aryl sulfonyl fluorides have emerged as valuable warheads for ABPP probes due to their ability to covalently modify not only serine proteases but also a broader range of nucleophilic residues such as lysine, tyrosine, and histidine, depending on the specific protein microenvironment.

A hypothetical ABPP probe derived from 3,5-Dichloro-4-hydroxybenzenesulfonyl fluoride could be designed to include a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety) for visualization and enrichment of target proteins. The dichlorinated phenolic ring could contribute to the probe's binding affinity and selectivity for particular protein targets. Such a probe would enable researchers to:

Identify novel protein targets: By treating cell lysates or living cells with the probe, researchers could identify proteins that are covalently labeled, thus uncovering new potential drug targets.

Study enzyme activity: The extent of probe labeling can provide a direct measure of an enzyme's activity, allowing for the study of enzyme regulation and the effects of potential inhibitors.

Elucidate mechanisms of action: ABPP can be used to identify the specific amino acid residue that is modified by the probe, providing insights into the catalytic mechanism of an enzyme.

| Amenable Amino Acid Residues for Aryl Sulfonyl Fluoride Labeling |

| Serine (Ser) |

| Threonine (Thr) |

| Lysine (Lys) |

| Tyrosine (Tyr) |

| Histidine (His) |

The development of selective covalent modifiers is a rapidly growing area of drug discovery. Covalent inhibitors can offer enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets that are often intractable for non-covalent inhibitors. The reactivity of the sulfonyl fluoride group can be finely tuned by the substituents on the aromatic ring. In the case of this compound, the two chlorine atoms and the hydroxyl group would modulate the electrophilicity of the sulfur center, influencing its reactivity and selectivity toward different nucleophilic residues.

The design of selective covalent modifiers based on this scaffold would involve:

Structure-based design: Utilizing the known three-dimensional structures of target proteins to design molecules where the 3,5-dichloro-4-hydroxyphenyl moiety provides specific binding interactions, positioning the sulfonyl fluoride group for covalent reaction with a nearby nucleophilic residue.

Library synthesis and screening: Synthesizing a library of derivatives by modifying the phenolic hydroxyl group or by incorporating the sulfonyl fluoride moiety into larger, more complex scaffolds to screen against a panel of proteins to identify selective binders.

Covalent probes provide a unique tool to capture and study enzyme-ligand interactions. Once a protein is covalently labeled by a probe derived from this compound, a stable complex is formed that can be subjected to various structural and biochemical analyses. Techniques such as X-ray crystallography or cryo-electron microscopy could be used to determine the high-resolution structure of the protein-probe adduct. This would reveal:

The precise binding mode of the dichlorinated phenyl ring within the protein's active or allosteric site.

The specific amino acid residue that has been covalently modified.

The conformational changes that occur in the protein upon covalent modification.

This detailed molecular information is invaluable for understanding the principles of molecular recognition and for the rational design of more potent and selective drugs.

Utility as a Versatile Building Block in Organic Synthesis

The presence of multiple reactive sites—the sulfonyl fluoride, the phenolic hydroxyl group, and the chlorinated aromatic ring—makes this compound a potentially valuable and versatile building block for the synthesis of complex organic molecules.

The sulfonyl fluoride moiety is a key functional group for a variety of coupling reactions. It can react with a range of nucleophiles to form stable sulfonamides, sulfonic esters, and sulfones, which are common motifs in pharmaceuticals and agrochemicals.

S-N Bond Formation: The reaction of this compound with primary or secondary amines would yield the corresponding sulfonamides. This is a robust and widely used reaction in medicinal chemistry.

S-O Bond Formation: The phenolic hydroxyl group can be alkylated or acylated to introduce further diversity. Additionally, the sulfonyl fluoride can react with alcohols or phenols to form sulfonic esters, although this reaction is generally less common than sulfonamide formation.

S-C Bond Formation: The sulfonyl fluoride can participate in reactions to form sulfones, for example, through reaction with organometallic reagents.

C-X Bond Formation: The aromatic ring can potentially undergo further functionalization, such as nucleophilic aromatic substitution under specific conditions, although the presence of the electron-donating hydroxyl group makes this less favorable than in more electron-deficient systems.

| Bond Formation | Reactant | Product |

| S-N | Amine (R-NH₂) | Sulfonamide (R-NH-SO₂-Ar) |

| S-O | Alcohol (R-OH) | Sulfonic Ester (R-O-SO₂-Ar) |

| S-C | Organometallic (R-M) | Sulfone (R-SO₂-Ar) |

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves the modification of a complex molecule at a late step in its synthesis. This allows for the rapid generation of analogs with improved properties without the need for de novo synthesis. The compact and reactive nature of the sulfonyl fluoride group makes it an attractive candidate for introduction into complex molecules. While direct C-H sulfonylation is challenging, a molecule like this compound could be used in fragment-based drug discovery, where its core structure is elaborated into more complex, biologically active compounds.

The phenolic hydroxyl group also provides a handle for LSF. For instance, it could be used for etherification or esterification with complex fragments, allowing for the exploration of the chemical space around a lead compound. The dichlorinated phenyl ring provides a stable and well-defined scaffold that can be used to orient functional groups in three-dimensional space, which is crucial for optimizing interactions with a biological target.

Contributions to Materials Science and Polymer Chemistry

The utility of bifunctional monomers in polymer synthesis is a well-established principle. In theory, the structure of this compound, possessing both a reactive sulfonyl fluoride group and a phenolic hydroxyl group, makes it a candidate for polycondensation reactions. An early scientific note acknowledged the potential for the analogous compound, 3,5-Dichloro-4-hydroxybenzenesulfonyl chloride, to undergo polymerization, suggesting that high molecular weight polymers could be formed. However, this historical mention does not provide any experimental data, polymer characterization, or context within modern polymerization techniques like SuFEx.

Design and Synthesis of Functional Polymers via SuFEx

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful tool for the construction of polymers, particularly polysulfonates and polysulfates. The reaction typically involves the coupling of a sulfonyl fluoride with a silyl-protected phenol (B47542). Given its structure, this compound could theoretically serve as an AB-type monomer for self-condensation to form a poly(arylene ether sulfonate).

However, a comprehensive search of chemical databases and scientific literature did not yield any studies that have utilized this compound in SuFEx-mediated polymerization. Consequently, there is no available data on the synthesis of functional polymers derived from this specific monomer, nor any characterization of their properties, such as molecular weight, polydispersity, or thermal stability.

Table 1: Hypothetical Polymer Synthesis via SuFEx of this compound (Note: The following table is illustrative of the type of data that would be expected from such research, but is not based on actual experimental results due to the absence of published studies.)

| Monomer | Polymer Structure | Catalyst | Molecular Weight (Mn) | Polydispersity Index (PDI) | Thermal Properties (Td, °C) |

| This compound | Poly(3,5-dichloro-1,4-phenylene ether sulfonate) | Data not available | Data not available | Data not available | Data not available |

Computational and Theoretical Investigations of 3,5 Dichloro 4 Hydroxybenzenesulfonyl Fluoride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 3,5-dichloro-4-hydroxybenzenesulfonyl fluoride (B91410). These calculations can determine various molecular properties that govern its chemical behavior.

The geometry of the molecule is first optimized to find its most stable conformation. From this optimized structure, key electronic properties can be calculated. The distribution of electron density is of particular interest. The highly electronegative fluorine, oxygen, and chlorine atoms induce a significant polarization of the molecule. This is reflected in the electrostatic potential map, which would show regions of negative potential around these atoms and positive potential around the sulfur atom of the sulfonyl fluoride group and the aromatic protons.

Calculations of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting reactivity. The energy of the LUMO and its distribution across the molecule indicate the most probable sites for nucleophilic attack. For 3,5-dichloro-4-hydroxybenzenesulfonyl fluoride, the LUMO is expected to be centered predominantly on the sulfonyl fluoride group, specifically on the sulfur atom and the aromatic ring carbon attached to it. This makes the sulfur atom a primary electrophilic center. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

Reactivity descriptors derived from DFT, such as Mulliken charges, can quantify the partial charges on each atom. These calculations would confirm a significant positive charge on the sulfur atom, making it susceptible to attack by nucleophiles. For instance, DFT calculations on the related compound 4,6-dichloro-5-nitrobenzofuroxan showed that the carbon atom with the largest positive Mulliken charge was the most reactive site for nucleophilic substitution. mdpi.com

Table 1: Predicted Electronic Properties of this compound from Theoretical Calculations

| Property | Predicted Value/Characteristic | Implication for Reactivity |

| HOMO Energy | Moderately low | Indicates moderate electron-donating capability. |

| LUMO Energy | Low | Indicates high susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Relatively small | Suggests high chemical reactivity. |

| Mulliken Charge on S | Highly positive | Confirms the electrophilic nature of the sulfonyl group. |

| Dipole Moment | Significant | Influences solubility and intermolecular interactions in polar media. |

Mechanistic Pathway Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for mapping out the potential energy surface of a reaction, allowing for the detailed elucidation of reaction mechanisms. For this compound, a primary reaction of interest is its nucleophilic substitution at the sulfur center, where a nucleophile displaces the fluoride ion.

Theoretical studies can model the step-by-step process of this reaction. The mechanism is likely to proceed via a two-step addition-elimination pathway, involving a transient pentacoordinate sulfur intermediate (a Meisenheimer-like complex for sulfur), or a concerted SNAr-type mechanism. nih.gov Transition state theory is employed to locate the transition state structures along the reaction coordinate. wikipedia.org

Molecular Modeling of Covalent Binding and Non-Covalent Interactions (Focused on Reaction Mechanism)

Beyond the covalent bond-forming and breaking steps, non-covalent interactions play a crucial role in the reaction mechanism. Molecular modeling can visualize and quantify these interactions, which are essential for the stabilization of reactants, transition states, and intermediates.

In the reaction of this compound with a nucleophile, the phenolic hydroxyl group and the chlorine atoms can engage in various non-covalent interactions. The hydroxyl group can act as a hydrogen bond donor, potentially interacting with the incoming nucleophile or solvent molecules, thereby orienting the reactants and stabilizing the transition state.

Halogen bonding, where the chlorine atoms act as electrophilic regions (the σ-hole), is another possible non-covalent interaction that could influence the reaction pathway. These interactions, along with π-π stacking if the nucleophile is aromatic, can pre-organize the reactant complex, lowering the entropic cost of the reaction. The Non-Covalent Interaction (NCI) index is a computational tool that can visualize these weak interactions in real space, providing qualitative insights into their nature and strength. nih.gov

Structure-Reactivity Relationship (SRR) Studies from a Theoretical Perspective

Theoretical structure-reactivity relationship (SRR) studies aim to understand how modifications to the molecular structure of this compound affect its reactivity. By computationally modeling a series of related compounds, one can establish quantitative relationships between structural parameters and reactivity metrics like activation energies or reaction rates.

For this compound, the key structural features influencing its reactivity are the substituents on the benzene (B151609) ring: the two chlorine atoms and the hydroxyl group.

Electron-Withdrawing Groups: The two chlorine atoms are electron-withdrawing groups that increase the electrophilicity of the aromatic ring and, by extension, the sulfur atom of the sulfonyl fluoride group. This enhances the compound's reactivity towards nucleophiles.

Theoretical studies can systematically probe these effects. For instance, one could computationally model analogues where the chlorine atoms are replaced with other halogens (F, Br, I) or with electron-donating groups (e.g., methyl) to quantify the impact on the LUMO energy and the activation energy of a model nucleophilic substitution reaction. Such studies provide a rational basis for designing molecules with tailored reactivity.

Advanced Analytical and Spectroscopic Methodologies for Research Characterization

High-Resolution Mass Spectrometry for Reaction Product Analysis and Adduct Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the analysis of "3,5-Dichloro-4-hydroxybenzenesulfonyl fluoride" and its derivatives. It provides highly accurate mass measurements, enabling the determination of elemental compositions and the confirmation of reaction products and covalent protein adducts.

In the analysis of reaction products, HRMS can distinguish between the starting material, desired products, and potential side products with a high degree of confidence. The precise mass-to-charge ratio (m/z) obtained can be used to calculate the elemental formula, confirming the successful incorporation of the sulfonyl fluoride (B91410) moiety and the dichloro-hydroxyphenyl group.

When studying the covalent modification of proteins by "this compound," HRMS plays a pivotal role in confirming the formation of the adduct. By analyzing the intact protein or its digested peptides, a characteristic mass shift corresponding to the addition of the 3,5-dichloro-4-hydroxyphenylsulfonyl group can be detected. This allows for the unambiguous identification of the modified protein and can provide insights into the stoichiometry of the modification. Tandem mass spectrometry (MS/MS) experiments can further be employed to pinpoint the exact amino acid residue(s) that have been modified.

Table 1: Theoretical Mass Data for HRMS Analysis

| Compound/Fragment | Molecular Formula | Monoisotopic Mass (Da) |

|---|---|---|

| This compound | C6H3Cl2FO3S | 243.9242 |

| 3,5-dichloro-4-hydroxyphenylsulfonyl moiety | C6H3Cl2O3S | 223.9282 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reactive Intermediates and Covalent Conjugates

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of "this compound," its reactive intermediates, and its covalent conjugates with nucleophiles. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the atoms within the molecule.

For the parent compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns providing information about their substitution pattern on the benzene (B151609) ring. The hydroxyl proton would also give a characteristic signal. The ¹⁹F NMR spectrum would show a singlet corresponding to the sulfonyl fluoride group, providing a direct method for observing this functional group.

In the context of covalent adducts, for instance with amino acid residues on a protein, NMR can provide detailed structural insights that are often unattainable by other methods. Difference NMR techniques, such as transfer Nuclear Overhauser Effect (trNOE) experiments, can be used to identify the binding epitope of the small molecule on the protein surface. Furthermore, chemical shift perturbation studies, where the NMR spectrum of the protein is monitored upon addition of the compound, can map the binding site. For smaller covalent conjugates, 2D NMR experiments like COSY, HSQC, and HMBC can be used to fully assign the structure of the adduct and determine the site of covalent attachment.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for the Aromatic Ring of this compound *

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-SO₂F | - | ~130-135 |

| C2/C6-H | ~7.8-8.0 | ~125-130 |

| C3/C5-Cl | - | ~130-135 |

| C4-OH | - | ~150-155 |

\Predicted values are based on analogous structures and may vary depending on the solvent and other experimental conditions.*

X-ray Crystallography for Covalent Protein-Ligand Adducts (Structural Basis of Interaction)

X-ray crystallography provides the most definitive structural information for covalent protein-ligand adducts at an atomic level. By obtaining a high-resolution crystal structure of a protein covalently modified by "this compound," the precise binding mode and the specific interactions between the ligand and the protein can be visualized.

This technique reveals the exact atom-to-atom connections in the covalent bond formed between the sulfonyl fluoride moiety and a nucleophilic amino acid residue, such as a serine, threonine, or tyrosine. The resulting electron density map clearly shows the location and orientation of the 3,5-dichloro-4-hydroxyphenyl group within the protein's binding pocket. This structural information is invaluable for understanding the basis of molecular recognition and for guiding the rational design of more potent and selective molecules in drug discovery research.

The crystallographic data also illuminates the conformational changes that may occur in the protein upon covalent modification, providing insights into the mechanism of action.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring in Research Studies

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the purity of "this compound" and for monitoring the progress of its reactions in research settings.

For purity assessment, a validated HPLC method can separate the target compound from any starting materials, byproducts, or degradation products. The use of a diode-array detector (DAD) can provide UV-Vis spectra of the separated components, aiding in their identification. The peak area of the main compound relative to the total peak area gives a quantitative measure of its purity.

In reaction monitoring, HPLC is used to track the consumption of starting materials and the formation of products over time. By taking aliquots from the reaction mixture at different time points and analyzing them by HPLC, the reaction kinetics can be studied, and the optimal reaction conditions can be determined. This is crucial for maximizing the yield and purity of the desired product. Reversed-phase HPLC, using a C18 column and a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol, is a commonly employed method for such analyses.

Future Research Directions and Unexplored Avenues

Expansion of Targetable Proteome and Non-Protein Biomolecules

The sulfonyl fluoride (B91410) moiety is recognized as a "privileged warhead" in chemical biology, capable of forming stable covalent bonds with a variety of nucleophilic amino acid residues within proteins. nih.gov While commonly known to target serine proteases, its reactivity extends to threonine, lysine, tyrosine, cysteine, and histidine residues depending on the specific protein microenvironment. nih.gov

Future research on 3,5-Dichloro-4-hydroxybenzenesulfonyl fluoride should systematically explore its reactivity profile across the human proteome. The electronic and steric effects of the two chlorine atoms and the hydroxyl group on the benzene (B151609) ring could impart a unique selectivity profile, allowing it to target proteins that are unreactive towards other sulfonyl fluoride-based probes.

Key Research Objectives:

Chemoproteomic Profiling: Employing competitive activity-based protein profiling (ABPP) to identify novel protein targets of this compound in various cell lysates and living cells.

Selectivity Analysis: Characterizing the specific amino acid residues it modifies and understanding how the substitution pattern on the aromatic ring influences target engagement and selectivity.

Non-Protein Targets: Investigating potential reactivity with other biologically important nucleophiles, such as functional groups in metabolites or nucleic acids, to uncover new mechanisms of action.

| Potential Amino Acid Targets | Rationale for Exploration | Potential Impact |

|---|---|---|

| Serine, Threonine | Classical targets for sulfonyl fluorides; hydroxyl group may influence binding in enzyme active sites. | Discovery of novel enzyme inhibitors (e.g., proteases, hydrolases). |

| Lysine, Tyrosine, Histidine | Context-dependent reactivity offers opportunities for targeting non-enzymatic proteins. nih.gov | Development of covalent binders for challenging targets like transcription factors or scaffolding proteins. |

| Cysteine | Although less common for sulfonyl fluorides, reactivity with hyper-reactive cysteines could be explored. | Expanding the toolkit of cysteine-reactive covalent probes. |

Development of Novel Catalytic and Sustainable Synthetic Approaches

The synthesis of arylsulfonyl fluorides often relies on multi-step processes that may not align with the principles of green chemistry. Future research should focus on developing more efficient, catalytic, and environmentally benign methods for the synthesis of this compound and its derivatives.

Emerging strategies in organic synthesis, such as photoredox, electrocatalysis, and transition-metal catalysis, are being developed for the preparation of sulfonyl fluorides and could be adapted for this specific molecule. These methods could offer milder reaction conditions, reduce waste, and provide more direct access to the compound from readily available starting materials.

Potential Synthetic Strategies:

Late-Stage Functionalization: Developing methods to introduce the sulfonyl fluoride group onto a pre-functionalized dichlorophenol scaffold in the final steps of a synthesis.

Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency, safety, and scalability for the synthesis of the target compound.

Green Solvents: Exploring the use of deep eutectic solvents or other environmentally friendly media to replace traditional volatile organic solvents. rsc.org

Integration into Advanced Chemical Biology Tools for Systems-Level Understanding

Beyond its intrinsic activity, this compound can serve as a foundational structure for creating sophisticated chemical biology tools. By appending reporter tags such as fluorophores or biotin (B1667282), it can be transformed into a versatile probe for visualizing and identifying its molecular targets within a complex biological system.

Such probes are invaluable for activity-based protein profiling (ABPP), a powerful chemoproteomic strategy used to map active enzymes and other protein functionalities in their native environment. An ABPP probe based on this scaffold could help elucidate its mechanism of action, identify off-targets, and contribute to a systems-level understanding of its biological effects.

| Tool Development Avenue | Description | Application |

|---|---|---|

| Activity-Based Probes | Attaching a reporter tag (e.g., biotin, alkyne) to the core structure for target identification via mass spectrometry. | Identifying novel protein binding partners and assessing target engagement in cells. nih.gov |

| Fluorescent Probes | Incorporating a fluorophore to enable direct visualization of target localization and dynamics within cells using microscopy. | Studying the subcellular distribution of targets and protein-protein interactions. |

| Covalent Drug Discovery | Using the core structure as a starting point for fragment-based ligand discovery to develop potent and selective covalent inhibitors. nih.govrsc.org | Drug discovery for enzymes or proteins implicated in disease. |

Exploration of New Applications in Functional Materials Design

The reactivity of the sulfonyl fluoride group is central to Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click chemistry reaction. This reaction's efficiency and the stability of the resulting sulfonate or sulfonamide linkages make it highly suitable for polymer synthesis and materials science.

The structure of this compound, with its multiple reactive sites (sulfonyl fluoride and hydroxyl group), makes it an attractive monomer or cross-linking agent for the design of novel functional polymers. The presence of chlorine atoms could also impart desirable properties such as flame retardancy or altered hydrophobicity to the resulting materials.

Future Research Directions in Materials Science:

Polymer Synthesis: Using the compound as a monomer in SuFEx polymerization reactions to create novel polysulfonates or polyethers with unique thermal and mechanical properties.

Surface Modification: Grafting the molecule onto surfaces to alter their chemical properties, for example, to create biocompatible coatings or specialized sensor surfaces.

Functional Networks: Employing it as a cross-linker to create robust, three-dimensional polymer networks or hydrogels for applications in areas such as controlled release or tissue engineering.

Q & A

Basic Research Questions

Q. What are the key structural features of 3,5-Dichloro-4-hydroxybenzenesulfonyl fluoride that influence its reactivity in synthetic chemistry?

- Answer: The compound’s reactivity is governed by three structural elements: (1) the hydroxyl group at the 4-position, which can participate in hydrogen bonding or act as a nucleophile; (2) the sulfonyl fluoride group , a strong electron-withdrawing moiety that enhances electrophilicity at the sulfur center; and (3) the 3,5-dichloro substitution , which sterically hinders ortho/para positions and modulates electronic effects. Methodologically, these features can be analyzed via NMR (to study electronic environments) and DFT calculations (to predict charge distribution and reactive sites) .

Q. How can researchers synthesize this compound, and what are the critical parameters to control during the reaction?

- Answer: A plausible route involves:

Sulfonation of 3,5-dichloro-4-hydroxybenzene using chlorosulfonic acid to yield the sulfonyl chloride intermediate.

Fluorination via reaction with potassium fluoride (KF) or diethylaminosulfur trifluoride (DAST) under anhydrous conditions.

Critical parameters include:

- Moisture control (sulfonyl chlorides are hydrolytically unstable).

- Temperature modulation (≤0°C during sulfonation to avoid over-sulfonation).

- Stoichiometric precision (excess fluorinating agent ensures complete conversion) .

Advanced Research Questions

Q. What strategies can mitigate competing side reactions when using this compound as a sulfonylating agent in nucleophilic substitutions?

- Answer: Key strategies include:

- Protecting the hydroxyl group (e.g., with tert-butyldimethylsilyl chloride) to prevent self-condensation.

- Using aprotic solvents (e.g., DMF or THF) to avoid hydrolysis.

- Employing slow reagent addition to minimize exothermic side reactions.

- Monitoring reaction progress via LC-MS to detect intermediates like sulfonic anhydrides .

Q. How does the electronic environment of the aromatic ring affect its interaction with biological targets, such as enzymes or receptors?

- Answer: The electron-withdrawing chlorine and sulfonyl fluoride groups create a π-deficient aromatic system , which can:

- Enhance binding to nucleophilic residues (e.g., serine or cysteine) in enzyme active sites.

- Stabilize charge-transfer complexes with receptor pockets.

Methodologically, molecular docking simulations (using software like AutoDock) and QSAR studies can correlate electronic parameters (Hammett σ values) with inhibitory potency .

Q. What analytical techniques are most effective for characterizing the purity and stability of this compound under different storage conditions?

- Answer:

- HPLC-PDA : To quantify purity and detect hydrolyzed byproducts (e.g., sulfonic acid).

- 19F NMR : To monitor fluoride displacement reactions.

- Accelerated stability studies : Store samples at 4°C (dry), 25°C/60% RH, and 40°C/75% RH, then analyze degradation kinetics using Arrhenius plots .

Q. In what types of kinetic or mechanistic studies is this compound advantageous as a probe or inhibitor?

- Answer: Its sulfonyl fluoride group makes it ideal for:

- Activity-based protein profiling (ABPP) : Covalently labels active serine hydrolases in proteomic studies.

- Enzyme inhibition assays : Acts as a transition-state analog for sulfatases or esterases.

- Mechanistic studies : Use stopped-flow spectroscopy to measure acylation rates with model nucleophiles (e.g., thiols or amines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.